molecular formula C8H15NO B13563689 {6-Aminospiro[3.3]heptan-2-yl}methanol

{6-Aminospiro[3.3]heptan-2-yl}methanol

Katalognummer: B13563689
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: AGYDBYLANJUDTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{6-Aminospiro[3.3]heptan-2-yl}methanol is a valuable spirocyclic chemical building block of significant interest in medicinal chemistry and drug discovery research. The compound features a rigid spiro[3.3]heptane core, a structure known for its three-dimensionality and potential to improve the physicochemical properties of drug candidates . This scaffold serves as a versatile intermediate for constructing more complex molecules. The simultaneous presence of both primary amino and hydroxyl functional groups on the structure allows for diverse synthetic manipulations, enabling researchers to functionalize the core and create targeted compound libraries. Spiro[3.3]heptane-based structures have been explored as novel amino acid analogs and are utilized in the synthesis of various pharmacologically active compounds, including polymers and other advanced materials . As a high-purity building block, this compound provides researchers with a critical starting material for projects in lead optimization and the development of new therapeutic agents. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

(2-aminospiro[3.3]heptan-6-yl)methanol

InChI

InChI=1S/C8H15NO/c9-7-3-8(4-7)1-6(2-8)5-10/h6-7,10H,1-5,9H2

InChI-Schlüssel

AGYDBYLANJUDTN-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC12CC(C2)N)CO

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound generally involves the construction of the spiro[3.3]heptane core followed by functionalization at the 6-position with an amino group and the introduction of the methanol moiety at the 2-position. A common approach is to start from spirocyclic intermediates that are selectively protected and then deprotected to yield the target compound.

Key Synthetic Routes and Reaction Conditions

Step Reaction Type Reagents and Conditions Yield (%) Notes
1 Formation of spirocyclic amine intermediate Starting from bicyclic ketones or lactams, reductive amination or nucleophilic substitution with ammonia or amines Variable (typically 50-80%) Intermediate step to install the amino group on the spiro ring
2 Protection of amino group Reaction with di-tert-butyl dicarbonate (Boc2O) in presence of base such as triethylamine, solvent dichloromethane or tetrahydrofuran, room temperature to 45°C, inert atmosphere 86% (reported) Boc protection stabilizes the amino group for further transformations
3 Introduction of methanol group Hydroxymethylation or reduction of precursor ketones/alcohol intermediates Not explicitly detailed in sources Usually involves controlled reduction or substitution
4 Deprotection Treatment with hydrochloric acid in 1,4-dioxane or trifluoroacetic acid in dichloromethane at room temperature 57% (hydrochloride salt) Yields the free amine or hydrochloride salt form of the target compound

Representative Experimental Procedures

  • Boc Protection of 6-Aminospiro[3.3]heptan-2-ol : The amine intermediate (CAS: 1820979-19-8) is reacted with di-tert-butyl dicarbonate in dichloromethane under triethylamine catalysis at 45°C for 3 hours under nitrogen atmosphere. The product is purified by silica gel chromatography to yield tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate with a purity of approximately 95%.

  • Deprotection to Free Amine : The Boc-protected compound is treated with 4N hydrochloric acid in dioxane at room temperature for 4 hours, followed by filtration and washing to isolate the dihydrochloride salt of the free amine with a yield of 57%.

  • Coupling Reactions : The protected amine is also used in amide coupling reactions with activated carboxylic acid derivatives using reagents such as HATU and bases like N,N-diisopropylethylamine (DIPEA) in dimethylformamide, often under sonication and inert atmosphere. These reactions yield various substituted derivatives with yields ranging from 13% to 86%, depending on the substrates and conditions.

Analytical Validation and Structural Characterization

The structural integrity and purity of this compound and its derivatives are confirmed by:

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Product Form Notes
Amino-spiro intermediate synthesis Ammonia or amines, reductive amination Variable solvents, mild heating 50-80 Spirocyclic amine Key intermediate
Boc Protection Di-tert-butyl dicarbonate, triethylamine DCM or THF, 45°C, inert atmosphere 86 Boc-protected carbamate Stabilizes amine
Coupling Reactions HATU, DIPEA, DMF Room temperature, sonication 13-86 Amide derivatives Used for functionalization
Deprotection 4N HCl in dioxane or TFA in DCM Room temperature, 2-4 h 57 Free amine hydrochloride salt Final step

Research Discoveries and Industrial Relevance

  • The rigid spirocyclic structure of this compound enhances metabolic stability and binding specificity, making it a valuable scaffold in drug discovery, particularly in the design of Proteolysis-Targeting Chimeras (PROTACs).

  • Industrial synthesis focuses on optimizing yields and purity through controlled reaction conditions and advanced purification techniques such as recrystallization and chromatographic methods.

  • The compound’s derivatives have been employed in multiple coupling reactions to generate libraries of bioactive molecules, highlighting its versatility in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, {6-Aminospiro[3.3]heptan-2-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its spirocyclic structure can mimic certain natural products, making it a valuable tool in biochemical studies.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties. Its spirocyclic structure can impart stability and rigidity to polymers and other materials.

Wirkmechanismus

The mechanism of action of {6-Aminospiro[3.3]heptan-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, which can modulate the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific pathway involved.

Vergleich Mit ähnlichen Verbindungen

Key Compounds for Comparison

The following table summarizes critical similarities and differences between {6-Aminospiro[3.3]heptan-2-yl}methanol and related spiro compounds:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
This compound C₇H₁₃NO₂ (assumed) Amino, hydroxymethyl ~143.18 Drug synthesis intermediate
6-Aminospiro[3.3]heptane-2-carboxylic acid C₈H₁₃NO₂ Amino, carboxylic acid 155.20 Bioactive molecule precursor
{1-azaspiro[3.3]heptan-6-yl}methanol C₇H₁₃NO Azaspirane, hydroxymethyl 127.19 Organic synthesis research
tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate C₁₂H₂₂N₂O₂ Amino (protected), carbamate 226.32 PROTAC linker, synthesis intermediate
[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol hydrochloride C₈H₁₇ClN₂O Aminomethyl, hydroxymethyl, HCl 192.69 Pharmaceutical research (salt form)

Functional Group and Reactivity Differences

Carboxylic Acid vs. Hydroxymethyl: 6-Aminospiro[3.3]heptane-2-carboxylic acid (C₈H₁₃NO₂) replaces the hydroxymethyl group with a carboxylic acid (-COOH), increasing polarity and acidity (pKa ~2-3). This enhances water solubility but reduces cell membrane permeability compared to the hydroxymethyl derivative . this compound’s hydroxymethyl group offers moderate polarity, balancing solubility and bioavailability for drug delivery .

Aza-Spiro vs. Amino-Spiro: {1-azaspiro[3.3]heptan-6-yl}methanol incorporates a nitrogen atom within the spiro ring (azaspirane), altering electronic distribution.

Protected Amine Derivatives: tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate masks the amino group with a carbamate protecting group, improving stability during synthetic reactions. This derivative is critical in PROTAC (Proteolysis-Targeting Chimaera) development, where controlled degradation of target proteins is required .

Salt Forms and Solubility: [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol hydrochloride exists as a hydrochloride salt, significantly enhancing aqueous solubility for intravenous applications .

Research Findings and Industrial Relevance

  • PROTAC Development: The carbamate-protected derivative (tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate) is instrumental in synthesizing heterobifunctional molecules that recruit E3 ubiquitin ligases, a key strategy in targeted protein degradation .
  • Scalability: Industrial suppliers (e.g., CymitQuimica, Santa Cruz Biotechnology) offer spiro compounds at scales up to 25 g, indicating their commercial viability .
  • Structural Modifications: Substituting the spiro core with methyl or trifluoro groups (e.g., ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate) can fine-tune pharmacokinetic properties .

Q & A

Q. What are the common synthetic routes for {6-Aminospiro[3.3]heptan-2-yl}methanol?

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation employs:

  • X-ray crystallography using programs like SHELXL for precise bond-length and angle determination .
  • Spectroscopic techniques :
  • NMR (¹H/¹³C) to confirm spirocyclic connectivity and substituent positions .
  • Mass spectrometry (MS) for molecular weight verification .
    • Chromatographic purity checks (HPLC/GC) to assess synthetic yield and impurities .

Q. What are the solubility and stability considerations for this compound?

While direct data is limited, analogs suggest:

  • Solubility : Polar solvents (e.g., DMSO, methanol) are preferred due to the hydroxyl and amino groups .
  • Stability :
  • Store at -20°C under inert gas to prevent oxidation of the amino group .
  • Avoid prolonged exposure to light or moisture to retain spirocyclic integrity .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of spirocyclic compounds like this compound?

Contradictions may arise due to:

  • Varied assay conditions (e.g., pH, cell lines). Standardize protocols using controls like tert-butyl carbamate derivatives for comparison .
  • Structural analogs : Test enantiomers or fluorinated variants (e.g., 6,6-difluoro derivatives) to isolate activity contributors .
  • Meta-analysis : Cross-reference pharmacokinetic data (e.g., logP, hydrogen bonding) with bioactivity to identify structure-activity relationships (SAR) .

Q. What strategies optimize enantiomeric purity during synthesis?

Enantiomeric control is critical for pharmacological efficacy:

  • Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to stereoselectively reduce imine intermediates .
  • Chromatographic resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) to separate diastereomers post-synthesis .
  • Crystallization-induced dynamic resolution (CIDR) : Leverage differential solubility of enantiomers in polar solvents .

Q. How does the spirocyclic structure influence pharmacokinetic properties?

The rigid spiro[3.3]heptane core enhances:

  • Metabolic stability : Reduced cytochrome P450 enzyme interaction due to conformational constraints .
  • Membrane permeability : Fluorinated analogs (e.g., 6,6-difluoro derivatives) show improved blood-brain barrier penetration .
  • Target selectivity : The spiro scaffold minimizes off-target effects by fitting into hydrophobic enzyme pockets .

Q. What experimental designs are recommended for evaluating biological activity?

  • In vitro assays :
  • Enzyme inhibition : Use fluorescence polarization or SPR to measure binding affinity .
  • Cytotoxicity screening : Test against cancer cell lines (e.g., HeLa, MCF-7) with MTT assays .
    • In silico modeling : Perform docking studies with AutoDock Vina to predict interactions with targets like kinases or GPCRs .

Q. Which analytical methods are suitable for impurity profiling?

  • LC-MS/MS : Detect trace impurities (<0.1%) using high-resolution mass spectrometers .
  • NMR impurity mapping : Compare ¹H-NMR spectra with reference standards to identify byproducts .
  • Thermogravimetric analysis (TGA) : Assess thermal degradation products under controlled conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.